molecular formula C18H22N2O3S B4644018 N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide

N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B4644018
M. Wt: 346.4 g/mol
InChI Key: OYQSPXTVPDDFRG-UHFFFAOYSA-N
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Description

N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide is an organic compound that features a benzyl group attached to a propanamide backbone, with a dimethylsulfamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction, where dimethylsulfamide reacts with the aromatic compound in the presence of a suitable catalyst.

    Formation of the Propanamide Backbone: The propanamide backbone can be synthesized through an amide formation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the dimethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[4-(methylsulfamoyl)phenyl]propanamide
  • N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
  • N-benzyl-3-[4-(propylsulfamoyl)phenyl]propanamide

Uniqueness

N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with varying alkyl groups on the sulfamoyl moiety.

Properties

IUPAC Name

N-benzyl-3-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-20(2)24(22,23)17-11-8-15(9-12-17)10-13-18(21)19-14-16-6-4-3-5-7-16/h3-9,11-12H,10,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSPXTVPDDFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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